molecular formula C24H22N2O4S B3604561 methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate

methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate

Cat. No. B3604561
M. Wt: 434.5 g/mol
InChI Key: MGGUAUOUQBJOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in scientific research. MMB is a member of the benzoylphenylurea family of compounds, which have been shown to have a variety of biological activities, including insecticidal and antitumor properties. In

Mechanism of Action

The mechanism of action of methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate is not fully understood, but it is believed to involve disruption of the insect nervous system and inhibition of tumor cell proliferation. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to bind to the tubulin protein, which is involved in cell division, and to inhibit the formation of microtubules, which are necessary for cell division. This mechanism of action is similar to that of other benzoylphenylurea compounds, which have been shown to be effective insecticides and antitumor agents.
Biochemical and Physiological Effects
methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In insect species, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to cause paralysis and death by disrupting the nervous system. In tumor cells, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to inhibit cell division and induce apoptosis, or programmed cell death. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also readily available and relatively inexpensive. However, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate. One area of interest is its potential as an insecticide, particularly in the control of insect pests that have developed resistance to other insecticides. Another area of interest is its potential as an antitumor agent, particularly in the treatment of drug-resistant tumors. In addition, further research is needed to fully understand the mechanism of action of methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate and to identify potential side effects and toxicity. Overall, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

Methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its insecticidal activity, which has been shown to be effective against a wide range of insect species. methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has also been studied for its potential antitumor activity, with promising results in preclinical studies. In addition, methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-[[2-methyl-3-[(2-phenylsulfanylacetyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-16-18(23(28)26-21-13-7-6-11-19(21)24(29)30-2)12-8-14-20(16)25-22(27)15-31-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGUAUOUQBJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.